(5E)-5-(4-methylbenzylidene)-3-(phenylcarbonyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-benzoyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzoyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a benzoyl chloride and a methylphenyl aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzoyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(5E)-3-benzoyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-benzoyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenethylamine
- 2-(4-chlorophenyl)ethylamine
- 2-phenylethylamine hydrochloride
Uniqueness
Compared to similar compounds, (5E)-3-benzoyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring structure and the presence of both benzoyl and methylphenyl groups
Properties
Molecular Formula |
C18H13NO2S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5E)-3-benzoyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13NO2S2/c1-12-7-9-13(10-8-12)11-15-17(21)19(18(22)23-15)16(20)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |
InChI Key |
ANVDJVHITRMCAJ-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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